N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide
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Overview
Description
N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a synthetic organic compound that features a pyrrolidine ring linked to a pyridazine moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment of the Pyridazine Moiety: The pyridazine ring is introduced via a nucleophilic substitution reaction, where a pyridazine derivative reacts with a halogenated pyrrolidine intermediate.
Formation of the Ether Linkage: The ether linkage between the pyrrolidine and pyridazine rings is formed through a Williamson ether synthesis, involving the reaction of an alkoxide with a halogenated pyridazine.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidine ring or the pyridazine moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group or the pyridazine ring, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide exerts its effects is not fully understood but may involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide is unique due to its specific combination of a pyrrolidine ring and a pyridazine moiety, which may confer distinct biological activities compared to other pyrrolidine or pyridazine derivatives.
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-9(17)13-7-12(18)16-6-4-10(8-16)19-11-3-2-5-14-15-11/h2-3,5,10H,4,6-8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVNXWJLUGFCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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